

# Quantitative Pharmacodynamic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

Get Quote

The table below summarizes the core pharmacodynamic findings related to Hsp70 induction from the Phase I study of BIIB028.

| Parameter                 | Summary of Findings                                                                                                                                                    |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Key Biomarker             | Significant increase in <b>Hsp70 in peripheral blood mononuclear cells (PBMCs)</b> [1] [2] [3].                                                                        |
| Dose Threshold for Effect | Hsp70 induction was observed in <b>all patients who received BIIB028 at dose levels <math>\geq 48</math> mg/m<sup>2</sup></b> [1] [3].                                 |
| Other Biomarkers          | Significant decrease in <b>circulating human epidermal growth factor receptor 2-extracellular domain (HER2-ECD)</b> [1] [3].                                           |
| Clinical Correlation      | Stable disease for at least 24 weeks was achieved in <b>5 of 41 patients (12%)</b> , with two patients experiencing prolonged stable disease (12.5 and 19 months) [1]. |

## Mechanism of Hsp70 Induction by BIIB028

BIIB028 is a prodrug converted to its active metabolite, CF2772, which inhibits HSP90 activity [1]. Hsp70 induction is a well-documented consequence of HSP90 inhibition. The following diagram illustrates the core mechanism.



[Click to download full resolution via product page](#)

*Mechanism of Hsp70 induction via HSP90 inhibition.*

In a normal state, the transcription factor HSF1 is sequestered in the cytoplasm in an inactive complex with HSP90 [4] [5]. When BIIB028's active metabolite inhibits HSP90, this complex is disrupted. HSF1 is released, trimerizes, translocates to the nucleus, and binds to the Heat Shock Element (HSE) in the promoter of the *HSP70* gene, driving its expression [4]. The induction of Hsp70 in PBMCs serves as a direct and measurable indicator that the drug is successfully engaging its target, HSP90 [1].

## Experimental Protocols for Pharmacodynamic Analysis

The Phase I study employed specific methodologies to evaluate the pharmacodynamic effects of BIIB028.

- **Clinical Trial Design:** This was a dose-escalation study using a standard "3+3" design. Patients with advanced solid tumors received BIIB028 intravenously twice a week in 21-day cycles [1].
- **PBMC Collection for Hsp70 Analysis:** Blood samples for pharmacodynamic analysis were collected serially during Cycle 1 (on Days 1 and 18) at multiple time points relative to the start of the infusion [1].
- **Hsp70 Measurement in PBMCs:** The specific biomarker assay involved analyzing the **kinetics of Hsp70 induction in human PBMCs** treated ex vivo. This confirms that Hsp70 levels were directly measured in the isolated mononuclear cells from patient blood samples [2].
- **HER2 Extracellular Domain (ECD) Measurement:** Circulating HER2-ECD levels were measured in patient plasma, which decreased upon successful inhibition of HSP90, as HER2 is a known client protein [1].

## Interpretation and Research Significance

The pharmacodynamic data from the Phase I trial confirmed BIIB028 as a biologically active HSP90 inhibitor. The consistent induction of Hsp70 at doses  $\geq 48$  mg/m<sup>2</sup> provided clear evidence of target modulation [1]. This biomarker effect, coupled with observed stable disease in some patients, supported the scientific rationale for HSP90 inhibition as a therapeutic strategy.

However, you should note that BIIB028 and many other HSP90 inhibitors have faced challenges in clinical development, including **modest single-agent activity and pharmacological limitations** [6] [7]. Current research focuses on developing next-generation inhibitors and exploring their use in combination therapies to overcome resistance and improve efficacy [7].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
2. Supplementary Figure 1 from Phase I Study of BIIB028, a ... [figshare.com]
3. Phase I study of BIIB028, a selective heat shock protein 90 ... [mdanderson.elsevierpure.com]

4. Heat Shock Protein 70 (HSP70) Induction - PMC - NIH [pmc.ncbi.nlm.nih.gov]
5. Pharmacologic heat shock protein 70 induction confers ... [pmc.ncbi.nlm.nih.gov]
6. HSP90 as a platform for the assembly of more effective ... [sciencedirect.com]
7. HSP90 inhibitors and cancer: Prospects for use in targeted ... [spandidos-publications.com]

To cite this document: Smolecule. [Quantitative Pharmacodynamic Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547871#biib028-pharmacodynamics-hsp70-induction]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com